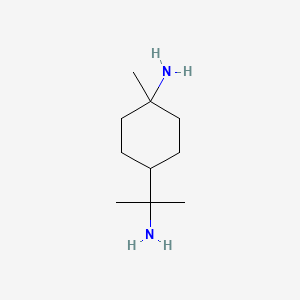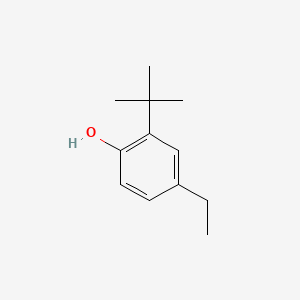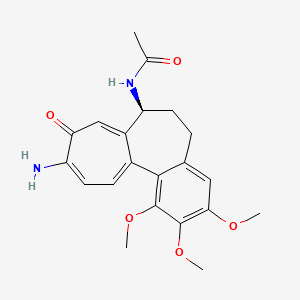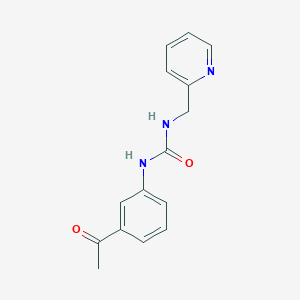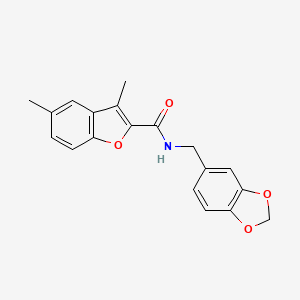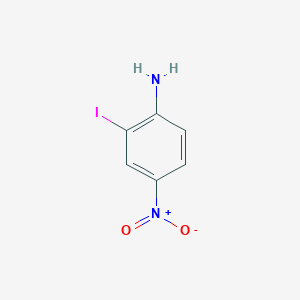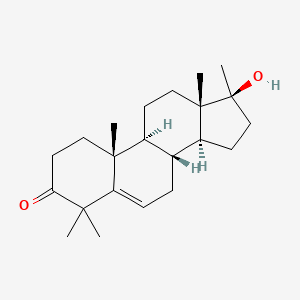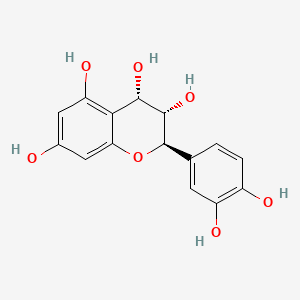
Leucocianidol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,4S)-leucocyanidin is a leucocyanidin and a (2R,3S,4S)-leucoanthocyanidin.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Leucocianidol demonstrates potent activity against specific gram-positive bacteria. A study highlighted the binding capabilities of Leucocin A, a representative class IIa bacteriocin and a ribosomally synthesized antimicrobial peptide (AMP), to pathogenic gram-positive bacteria, especially Listeria monocytogenes. This binding event plays a crucial role in the antibacterial function of such peptides, suggesting its potential use in antimicrobial peptide-based diagnostic platforms (Etayash et al., 2014).
Resistance Mechanisms
Research has also explored the resistance mechanisms against Leucocianidol. A study on a Leucocin A-resistant strain of Listeria monocytogenes revealed the absence of a 35-kDa protein, identified as a mannose-specific phosphotransferase system enzyme IIAB component. This finding provides insights into the molecular basis of bacterial resistance to Leucocianidol and similar bacteriocins, which is essential for developing more effective antibacterial strategies (Ramnath et al., 2000).
Protein Synthesis in Skeletal Muscle
Leucocianidol, specifically Leucine, has been studied for its role in stimulating protein synthesis in skeletal muscle. Research on food-deprived rats showed that Leucine uniquely stimulates protein synthesis in skeletal muscle, involving a signaling pathway that includes the protein kinase mammalian target of rapamycin (mTOR). This study contributes to the understanding of the nutritional and physiological effects of Leucocianidol, particularly in contexts of food deprivation or dietary supplementation (Anthony et al., 2000).
Eigenschaften
CAS-Nummer |
93527-39-0 |
|---|---|
Produktname |
Leucocianidol |
Molekularformel |
C15H14O7 |
Molekulargewicht |
306.27 g/mol |
IUPAC-Name |
(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol |
InChI |
InChI=1S/C15H14O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,13-21H/t13-,14-,15+/m0/s1 |
InChI-Schlüssel |
SBZWTSHAFILOTE-SOUVJXGZSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[C@@H]2[C@H]([C@H](C3=C(C=C(C=C3O2)O)O)O)O)O)O |
SMILES |
C1=CC(=C(C=C1C2C(C(C3=C(C=C(C=C3O2)O)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C2C(C(C3=C(C=C(C=C3O2)O)O)O)O)O)O |
Synonyme |
3,3',4,4',5,7-flavanhexanol 3,3',4,4',5,7-hexahydroflavane 5,7,3,4-tetrahydroxyflavan-3',4'-diol flavanhexanol leucocyanidin leucodyanidol Resivit Venen Tabs |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Cyclohexylsulfamoyl)-2-methylphenoxy]acetic acid](/img/structure/B1222029.png)
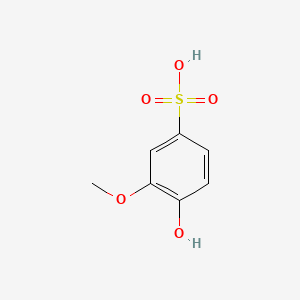
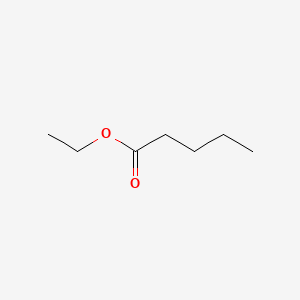
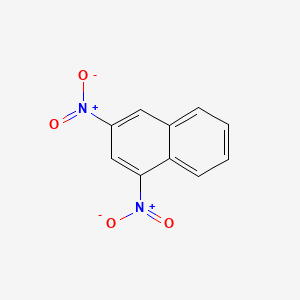
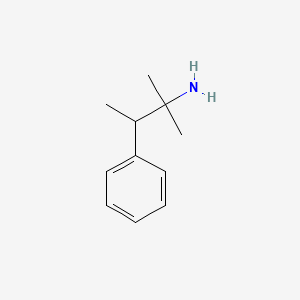
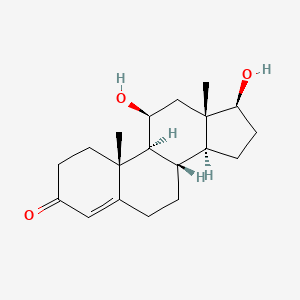
![2-[6-(Cyclohexylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1222039.png)
